![molecular formula C11H8N4 B1330739 2-(ピラジン-2-イル)-1H-ベンゾ[d]イミダゾール CAS No. 2602-88-2](/img/structure/B1330739.png)

2-(ピラジン-2-イル)-1H-ベンゾ[d]イミダゾール

概要

説明

2-(Pyrazin-2-yl)-1H-benzo[d]imidazole is a compound that belongs to the class of imidazole derivatives, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms. These compounds are of significant interest due to their diverse range of biological activities and their utility in organic synthesis and drug development .

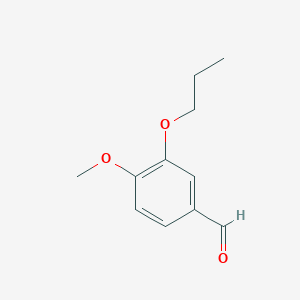

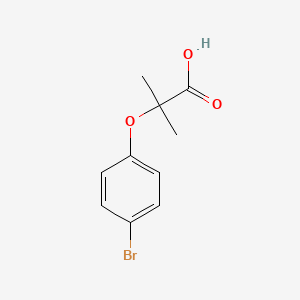

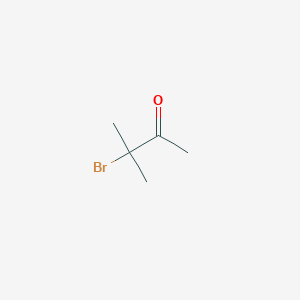

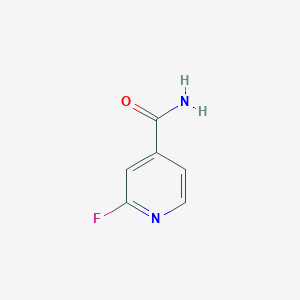

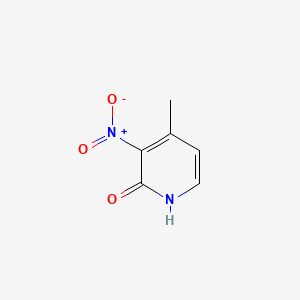

Synthesis Analysis

The synthesis of imidazole derivatives, such as 2-(Pyrazin-2-yl)-1H-benzo[d]imidazole, often involves strategies like metalation, functionalization, and cyclization reactions. For instance, imidazo[1,5-a]pyrazines undergo regioselective metalation to afford functionalized derivatives, which can be further processed through cross-coupling reactions to yield complex structures . Additionally, the reaction of carboxylic acid derivatives with diamines can lead to the formation of imidazole-related structures, as seen in the synthesis of 3H-imidazo[4,5-b]pyridine derivatives .

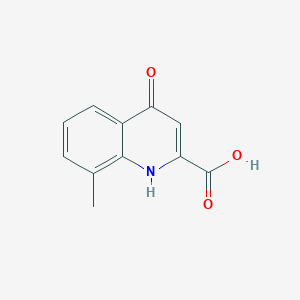

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by spectroscopic methods such as NMR, IR, and UV-vis spectroscopy, as well as X-ray crystallography. These techniques reveal the planarity of the imidazole ring system, the nature of substituents, and the overall conformation of the molecule . Quantum chemical calculations, including density functional theory (DFT), further aid in understanding the electronic structure and predicting the spectroscopic properties of these compounds .

Chemical Reactions Analysis

Imidazole derivatives participate in a variety of chemical reactions, including protonation, displacement, and adduct formation. The reactivity of these compounds can be influenced by the presence of substituents and the nature of the reacting partners. For example, gold(I) substituted imidazoles can undergo displacement by acidic reagents, leading to the formation of various adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. Factors such as hydrogen bonding, π-π stacking interactions, and the presence of electron-donating or withdrawing groups affect properties like solubility, melting point, and reactivity. The thermal stability of these compounds can be studied using thermogravimetric analysis, while their nonlinear optical properties can be discussed based on polarizability and hyperpolarizability values .

Relevant Case Studies

Case studies involving imidazole derivatives often focus on their biological applications, such as their antioxidant and antimicrobial activities. For instance, a series of benzo[d]imidazole derivatives were synthesized and evaluated for their ability to scavenge free radicals and inhibit the growth of various pathogens . The structure-activity relationships and molecular docking studies provide insights into the mechanisms underlying these biological effects .

科学的研究の応用

私は、「2-(ピラジン-2-イル)-1H-ベンゾ[d]イミダゾール」と類似の化合物の科学研究におけるいくつかの用途を発見しました。以下に、6つのユニークな用途に焦点を当てた包括的な分析を示します。

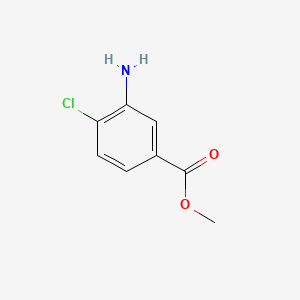

抗がん活性

「2-(ピラジン-2-イル)-1H-ベンゾ[d]イミダゾール」と類似の構造を持つ化合物は、潜在的な抗がん特性について研究されています。 例えば、特定の誘導体は、がん経路において関連するPI3Kαなどの酵素と相互作用することが示されています .

抗菌評価

これらの化合物は、抗菌特性、特に抗菌および抗真菌活性についても評価されています。 その有効性は、しばしば細菌および真菌培養における阻害ゾーンによって測定されます .

有機合成

これらの化合物に存在するイミダゾール環は、有機合成において汎用性の高い骨格となり、さまざまな誘導体を作り出し、潜在的な生物活性を有します .

農薬開発

「2-(ピラジン-2-イル)-1H-ベンゾ[d]イミダゾール」の誘導体は、農薬開発における用途、特にファーマコフォア特性により、新しい農薬の潜在的な刺激剤として検討されてきました .

医薬品開発

イミダゾ[1,2-a]ピラジン骨格は、その反応性と多様な生物活性を示す能力により、医薬品開発において重要であり、新たな治療薬の開発に役立ちます .

合成方法の進歩

イミダゾ[1,2-a]ピラジン構造を含む合成方法に関する研究が行われており、その反応性を示し、関連する化合物のより効率的な合成技術についての洞察を提供しています .

作用機序

Target of Action

Similar compounds have been reported to exhibit antimicrobial activity , suggesting potential targets could be microbial enzymes or proteins

Mode of Action

It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound require further investigation.

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, including those involved in inflammation and oxidative stress

Result of Action

Similar compounds have been reported to exhibit antimicrobial activity , suggesting that this compound may also have potential antimicrobial effects

Safety and Hazards

将来の方向性

Imidazole and benzimidazole rings have been commonly used as privileged scaffolds for the development of therapeutic molecules of pharmaceutical or biological interest . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . The development of drugs based on imidazole and benzimidazole bioactive heterocycles has seen recent advances and future directions include further exploration of these compounds for their potential therapeutic uses .

特性

IUPAC Name |

2-pyrazin-2-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-4-9-8(3-1)14-11(15-9)10-7-12-5-6-13-10/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDHSKFULPGCLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326487 | |

| Record name | 2-pyrazinylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2602-88-2 | |

| Record name | 2-pyrazinylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

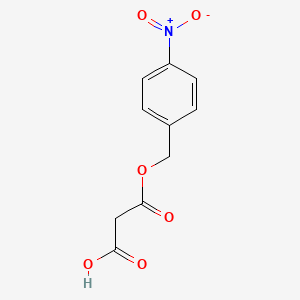

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

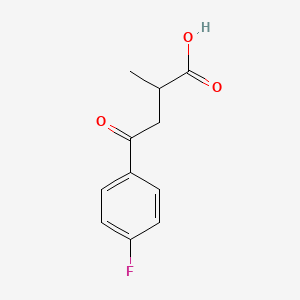

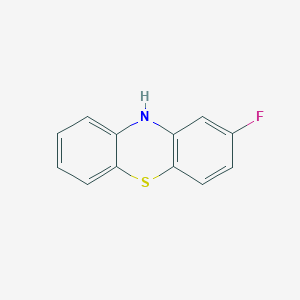

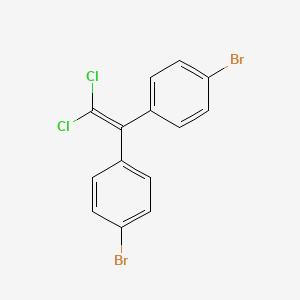

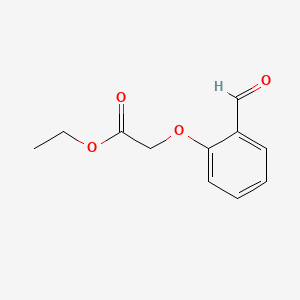

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Aminothiazolo[5,4-b]pyridine](/img/structure/B1330656.png)